叔丁基(2-溴-3-硝基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

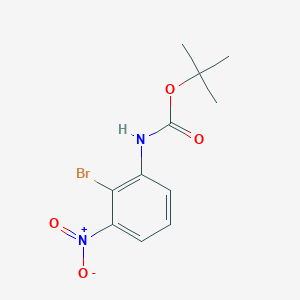

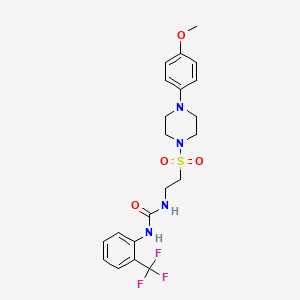

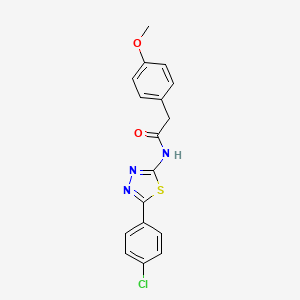

“tert-Butyl (2-bromo-3-nitrophenyl)carbamate” is an organic compound . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid . The molecule features a tert-butyl group attached to a bromide substituent .

Synthesis Analysis

The synthesis of “tert-Butyl (2-bromo-3-nitrophenyl)carbamate” involves the use of tert-butyl groups . These groups are introduced through a process known as tert-butylation . The compound is also used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Molecular Structure Analysis

The molecular formula of “tert-Butyl (2-bromo-3-nitrophenyl)carbamate” is C11H13BrN2O4 . The InChI code is 1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) .Chemical Reactions Analysis

As a derivative of carbamate, “tert-Butyl (2-bromo-3-nitrophenyl)carbamate” may participate in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis

“tert-Butyl (2-bromo-3-nitrophenyl)carbamate” is a powder . It has a molecular weight of 317.14 . The compound is stored at room temperature .科学研究应用

Synthesis of Bioactive Molecules

tert-Butyl (2-bromo-3-nitrophenyl)carbamate: is used as a precursor in the synthesis of complex bioactive molecules. Its reactive bromo and nitro groups make it a versatile starting material for constructing pharmacologically active compounds, including those with potential anticancer and anti-inflammatory properties .

Development of Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry. It can be transformed into various intermediates that are crucial for the development of new drugs, especially in the realm of targeted cancer therapies .

Proteomics Research

In proteomics, tert-Butyl (2-bromo-3-nitrophenyl)carbamate can be utilized to modify amino acids and peptides. This modification is essential for studying protein structure and function, as well as for identifying potential therapeutic targets .

Material Science

This chemical is used in material science for the modification of surface properties of polymers. By attaching to polymer chains, it can alter the physical characteristics such as hardness, flexibility, and resistance to degradation .

Chemical Biology

In chemical biology, the compound is employed to study protein interactions. It can act as a crosslinker between proteins or between proteins and other biomolecules, aiding in the understanding of complex biological processes .

Organic Synthesis Methodology

tert-Butyl (2-bromo-3-nitrophenyl)carbamate: is involved in the development of new synthetic methodologies. Researchers use it to explore novel reaction pathways and to synthesize new chemical entities with unique structural motifs .

Agricultural Chemistry

The compound’s derivatives are explored for their potential use in agricultural chemistry. They could serve as precursors for the synthesis of pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agrochemicals .

Environmental Science

In environmental science, researchers investigate the breakdown products of tert-Butyl (2-bromo-3-nitrophenyl)carbamate to assess its environmental impact. Understanding its degradation pathway helps in evaluating its persistence and toxicity in ecosystems .

安全和危害

作用机制

Target of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that it may interact with a wide range of biological targets .

Mode of Action

It’s known that carbamates typically exert their effects by interacting with their targets and inducing chemical changes .

Result of Action

Similar compounds have been used in the synthesis of bioactive molecules, suggesting that it may have significant biological effects .

属性

IUPAC Name |

tert-butyl N-(2-bromo-3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYABASCFCIBINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

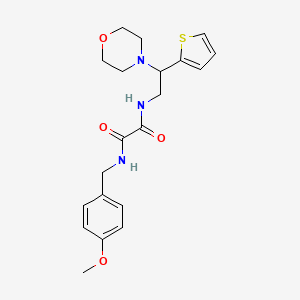

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

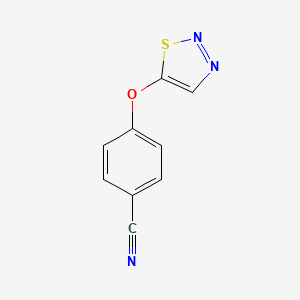

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

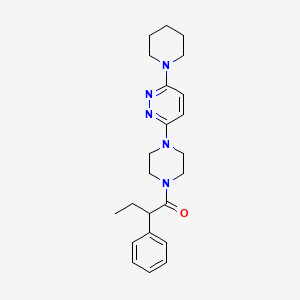

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)